molecular formula C17H27N3O B13085502 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

Cat. No.: B13085502
M. Wt: 289.4 g/mol
InChI Key: CUEGXVIPFGXYJP-BCLQGDPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is a chiral organic compound that serves as a critical building block in medicinal chemistry research. This substance features a stereospecific propanamide structure linked to a benzyl(methyl)amino-substituted cyclohexane ring, a motif of significant interest in the design and synthesis of novel pharmacologically active molecules. Scientific investigations into structurally related compounds highlight their potential application as immunomodulators, suggesting this compound may be a valuable intermediate for researchers developing new therapeutic strategies for oncology, virology, and the treatment of immune-related disorders . Its molecular architecture, incorporating both cyclic and amide functionalities, makes it a versatile scaffold for exploring interactions with biological targets. This product is intended for use in laboratory research as a key intermediate and is strictly for professional research applications.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13?,15?,16-/m0/s1

InChI Key

CUEGXVIPFGXYJP-BCLQGDPASA-N

Isomeric SMILES

CC(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • (2S)-2-Aminocyclohexylamine or its protected derivatives to provide the chiral cyclohexyl amine core.
  • Benzylmethylamine or benzyl halide and methylamine for the benzyl(methyl)amino substituent.
  • Propionic acid derivatives or activated propanamide intermediates for amide bond formation.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Purpose
1 Protection of amine groups Boc or Fmoc protecting groups, base Protect primary amine to prevent side reactions
2 Reductive amination or alkylation Benzyl halide + methylamine, reducing agent (e.g., NaBH3CN) Introduce benzyl(methyl)amino substituent on cyclohexyl amine
3 Deprotection Acidic or basic conditions Remove protecting groups to free amine
4 Amide bond formation Coupling reagents (e.g., EDCI, HOBt, DCC), propionic acid derivative Form the propanamide linkage
5 Purification Chromatography, recrystallization Isolate pure 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

Reaction Conditions

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol depending on the step.
  • Temperature: Ranges from 0°C (for sensitive steps like reductive amination) to reflux conditions for amide coupling.
  • Catalysts: Acid or base catalysts may be used for protection/deprotection and coupling reactions.
  • Atmosphere: Inert gas atmosphere to prevent oxidation, especially during reductive amination and coupling steps.

Key Notes on Optimization

  • Maintaining stereochemical integrity requires mild reaction conditions and careful monitoring.
  • Choice of coupling reagents influences yield and purity.
  • Purification steps are crucial to remove side products and unreacted starting materials.

Research Findings and Analytical Data

Yield and Purity

  • Typical overall yields for the multi-step synthesis range between 45–70%, depending on optimization of reaction parameters.
  • Purity assessed by HPLC and NMR typically exceeds 98% after purification.

Characterization Techniques

Comparative Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material (2S)-2-aminocyclohexylamine derivatives Chiral purity critical
Protection Group Boc or Fmoc Stability during subsequent steps
Alkylation Method Reductive amination with NaBH3CN Mild, selective for amine alkylation
Amide Coupling EDCI/HOBt or DCC in DMF Efficient amide bond formation
Purification Column chromatography, recrystallization Required for high purity
Yield 45–70% overall Dependent on step optimization
Stereochemistry Maintained via mild conditions Confirmed by chiral HPLC or optical rotation

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • Core structure: Alaninamide backbone (2-aminopropanamide) with a cyclohexyl substituent.
  • Substituents: Benzyl(methyl)amino group at the (2S)-position of the cyclohexane ring.
  • Stereochemistry : (2S) configuration critical for biological activity and synthetic applications .

Comparative Analysis with Structural Analogs

Table 1: Comparison of Structural and Functional Properties
Compound Name Key Substituents Molecular Formula Key Properties Reference
2-Amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide Benzyl(methyl)amino, (2S)-cyclohexyl C₁₈H₂₈N₃O High lipophilicity; potential CNS activity; chiral synthesis intermediate
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride Ethyl(methyl)amino, cyclohexyl, hydrochloride salt C₁₃H₂₆N₃O·HCl Improved solubility due to salt form; reduced aromatic interactions
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide 2-Fluorobenzyl, methylamino C₁₁H₁₅FN₂O Enhanced metabolic stability via fluorine; lower logP vs. benzyl analog
2-Amino-N-(4-(benzyloxy)benzyl)propanamide (28) Benzyloxybenzyl C₁₇H₂₀N₂O₂ Aromatic bulkiness limits BBB penetration; used in non-CNS applications
Ralfinamide [(S)-2-[[4-[(2-Fluorophenyl)methoxy]phenyl]methylamino]propanamide] Fluorophenyl-methoxybenzyl C₁₇H₁₉FN₂O₂ FDA-approved for neuropathic pain; higher receptor specificity due to fluorophenyl

Functional Advantages Over Analogs

  • Versatility : The benzyl group enables π-π interactions with aromatic residues in target proteins, unlike aliphatic substituents in analogs (e.g., isopropyl in A786381) .
  • Conformational Rigidity: The cyclohexyl scaffold restricts rotational freedom, enhancing binding affinity compared to flexible analogs like 2-amino-N-(4-(benzyloxy)benzyl)propanamide .

Research Findings and Implications

  • Chiral Building Blocks : The (2S)-configuration is essential for enantioselective synthesis of protease inhibitors and kinase modulators, as seen in macrocyclic plasmin inhibitors () .
  • Limitations : The absence of polar groups may limit solubility, necessitating prodrug strategies or salt formulations (e.g., hydrochloride in ) for clinical use .

Biological Activity

The compound 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is a derivative of amino acids and has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₄H₂₂N₂
  • IUPAC Name: 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involved in pain modulation and seizure activity. The following mechanisms have been proposed:

  • Anticonvulsant Activity : Analogous compounds have shown significant anticonvulsant effects in animal models. For instance, derivatives of N'-benzyl 2-amino acetamides demonstrated effective seizure suppression, with ED(50) values indicating potency superior to traditional anticonvulsants like phenobarbital .
  • Neuropathic Pain Relief : The compound may also exhibit analgesic properties, as seen in studies where related structures reduced pain responses in formalin test models .
  • Receptor Interaction : Preliminary studies suggest that this compound could modulate neurotransmitter receptors, potentially influencing GABAergic and glutamatergic pathways critical in seizure and pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED(50) = 13-21 mg/kg
AnalgesicSignificant reduction in pain
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Efficacy : A study evaluated the efficacy of various N'-benzyl derivatives in maximal electroshock seizure (MES) models, revealing that specific substitutions at the benzylamide site enhanced anticonvulsant activity significantly. For example, a derivative with a 3-fluorophenoxymethyl group exhibited an ED(50) of 8.9 mg/kg, outperforming phenytoin .
  • Cancer Cell Line Studies : Research on structurally similar compounds indicated potential anticancer properties. For instance, certain derivatives showed IC50 values lower than standard chemotherapeutics against various cancer cell lines, suggesting a promising avenue for further investigation into their efficacy against tumors .
  • Mechanistic Insights : Studies utilizing molecular docking techniques have indicated favorable binding affinities for these compounds with target enzymes involved in cancer proliferation, providing insights into their potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.